N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide
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Overview
Description
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide is a synthetic organic compound that features a furan ring, an indole moiety, and a butanamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indole synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling reactions: The furan and indole units can be coupled using a suitable linker, such as a halogenated ethyl compound, under palladium-catalyzed cross-coupling conditions.
Amidation: The final step involves the formation of the butanamide group through an amidation reaction, typically using an amine and an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The indole moiety can be reduced to form indoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the indole moiety could produce indoline derivatives.
Scientific Research Applications
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide
- N-(2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide
- N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide
Uniqueness
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,3-dimethylbutanamide is unique due to the combination of its furan, indole, and butanamide moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its reactivity, stability, and potential biological activities.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,3)13-19(23)21-14-17(18-9-6-12-24-18)22-11-10-15-7-4-5-8-16(15)22/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUZAVKMJIXBRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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